molecular formula C17H24ClN3O B3850008 1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone

Cat. No.: B3850008
M. Wt: 321.8 g/mol
InChI Key: XELZWGWLPKUYKF-UHFFFAOYSA-N
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Description

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with piperidin-1-yl ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as a serotonergic antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors. It acts as a selective antagonist of the 5-HT1D receptor, displaying high selectivity over other receptor types. This interaction blocks the actions of serotonin, thereby modulating various physiological processes. The molecular targets and pathways involved include the inhibition of serotonin-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its high selectivity for the 5-HT1D receptor makes it a valuable tool in receptor binding studies and potential therapeutic applications .

Properties

IUPAC Name

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c1-14(22)19-7-5-16(6-8-19)20-9-11-21(12-10-20)17-4-2-3-15(18)13-17/h2-4,13,16H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELZWGWLPKUYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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